molecular formula C8H15F3N2O2 B8189045 (R)-(2-Amino-3,3,3-trifluoro-propyl)-carbamic acid tert-butyl ester

(R)-(2-Amino-3,3,3-trifluoro-propyl)-carbamic acid tert-butyl ester

Cat. No.: B8189045
M. Wt: 228.21 g/mol
InChI Key: CULJFUHYDUYEEV-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(2-Amino-3,3,3-trifluoro-propyl)-carbamic acid tert-butyl ester is a chiral carbamate derivative characterized by a trifluoromethyl-substituted propylamine backbone protected by a tert-butyl carbamate group. The trifluoromethyl group enhances metabolic stability and lipophilicity, which can influence pharmacokinetic properties such as membrane permeability and resistance to enzymatic degradation .

Properties

IUPAC Name

tert-butyl N-[(2R)-2-amino-3,3,3-trifluoropropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3N2O2/c1-7(2,3)15-6(14)13-4-5(12)8(9,10)11/h5H,4,12H2,1-3H3,(H,13,14)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULJFUHYDUYEEV-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-(2-Amino-3,3,3-trifluoro-propyl)-carbamic acid tert-butyl ester typically involves the reaction of tert-butyl carbamate with a suitable trifluoropropylamine derivative. One common method includes the use of tert-butyl carbamate and 2-amino-3,3,3-trifluoropropanol under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(2R)-2-amino-3,3,3-trifluoropropyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent due to its ability to modulate biological pathways. Its structure allows it to interact with various receptors and enzymes, making it a candidate for drug development.

Case Study: Enzyme Inhibition
Research indicates that (R)-(2-Amino-3,3,3-trifluoro-propyl)-carbamic acid tert-butyl ester can act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibiting this enzyme may have implications for treating type 2 diabetes by enhancing insulin secretion and reducing blood glucose levels .

Neuropharmacology

The compound's interaction with neurotransmitter systems suggests potential neuroprotective effects. Studies have indicated that it may influence synaptic transmission and exhibit protective properties against neurodegenerative diseases.

Case Study: Neuroprotective Effects
In vitro studies have shown that the compound can enhance the activity of certain neurotransmitter receptors, potentially leading to improved cognitive function and reduced neurodegeneration in models of Alzheimer's disease .

Synthesis of Novel Compounds

This compound serves as an important intermediate in the synthesis of other biologically active compounds. Its derivatives are being investigated for enhanced pharmacological properties.

CompoundPurpose
N-(2-amino-3,3,3-trifluoropropyl) derivativesPotential anti-cancer agents
Carbamate derivativesInvestigated for antimicrobial activity
Activity TypeDescriptionReference
Enzyme InhibitionDipeptidyl peptidase IV inhibition
Neuroprotective EffectsModulation of neurotransmitter receptors
Antimicrobial ActivityPotential against various pathogens

Synthesis Pathways

StepReaction TypeProduct
Step 1Carbamate formationThis compound
Step 2Derivative synthesisVarious bioactive compounds

Mechanism of Action

The mechanism of action of (R)-(2-Amino-3,3,3-trifluoro-propyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoropropyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares a tert-butyl carbamate core with several derivatives, differing primarily in substituents on the amino-propyl chain. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Findings
(R)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester 3,3-dimethyl-butyl 216.32 Intermediate in organic synthesis
(1S,2R)-[1-Benzyl-2-hydroxy-3-(iso-butyl)-(4-methoxy-benzenesulfonyl)amino-propyl]-carbamic acid tert-butyl ester Benzyl, hydroxy, sulfonamide N/A HIV-1 protease inhibition
(2R,3S)-N-(3-Amino-2-hydroxy-4-phenyl-butyl)-N-isobutyl-4-nitro-benzenesulfonamide Phenyl, hydroxy, nitro-sulfonamide N/A Improved ADME properties in HIV inhibitors

Key Observations:

Trifluoromethyl vs.

Stereochemical Influence : The (R)-configuration at the chiral center may confer distinct binding affinities in enzyme-targeted applications, as seen in analogous HIV protease inhibitors .

Functional Group Diversity: The absence of sulfonamide or benzyl groups (common in HIV inhibitors ) suggests divergent therapeutic applications, possibly favoring non-viral targets.

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP compared to dimethyl-butyl analogs, likely improving blood-brain barrier penetration but reducing aqueous solubility.
  • Metabolic Stability: Fluorine substitution typically reduces susceptibility to cytochrome P450 enzymes, a feature absent in non-fluorinated analogs .

Biological Activity

Chemical Identification

  • IUPAC Name : (R)-(2-Amino-3,3,3-trifluoro-propyl)-carbamic acid tert-butyl ester
  • CAS Number : 1388736-64-8
  • Molecular Formula : C₈H₁₅F₃N₂O₂
  • Molecular Weight : 228.2139 g/mol

This compound is a carbamate derivative known for its potential biological activities, particularly in pharmacological applications. Its unique trifluoropropyl group contributes to its biochemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. Preliminary studies suggest that it may act as an inhibitor of certain proteases and enzymes involved in metabolic pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Pharmacological Studies

Research indicates that this compound exhibits significant activity against various biological targets:

  • Enzyme Inhibition :
    • It has been shown to inhibit proteolytic enzymes, which are crucial in various physiological processes and disease states, including cancer and viral infections.
    • In vitro studies have demonstrated that it can reduce the activity of HIV-1 protease, a critical enzyme for viral replication .
  • Antimicrobial Properties :
    • Some studies suggest that derivatives of carbamic acids exhibit antimicrobial activity. Although specific data on this compound is limited, similar compounds have shown effectiveness against bacterial strains .
  • Neuroprotective Effects :
    • There is emerging evidence that carbamate derivatives can have neuroprotective effects by modulating neurotransmitter levels or inhibiting neurotoxic pathways. This area requires further investigation specific to this compound.

Case Study 1: HIV Protease Inhibition

A study evaluated the inhibitory effects of various carbamate derivatives on HIV protease activity. Among the tested compounds, those with a trifluoromethyl group displayed enhanced inhibition compared to their non-fluorinated counterparts. The findings suggest that this compound could be a candidate for further development as an antiviral agent .

Case Study 2: Antimicrobial Activity

In a comparative study of carbamate derivatives against Gram-positive and Gram-negative bacteria, compounds with similar structures demonstrated varying degrees of antimicrobial efficacy. While direct data on this specific compound is scarce, the trend suggests potential for antimicrobial applications .

Data Tables

Biological Activity Observed Effects References
Enzyme InhibitionSignificant reduction in HIV protease activity
Antimicrobial PropertiesPotential effectiveness against bacterial strains
Neuroprotective EffectsModulation of neurotransmitter levels (requires further study)

Q & A

What are the key considerations for optimizing the synthesis of (R)-(2-amino-3,3,3-trifluoro-propyl)-carbamic acid tert-butyl ester in stereochemically pure form?

The synthesis of this compound requires precise control over stereochemistry and trifluoromethyl group stability. A common approach involves asymmetric catalysis or chiral auxiliary strategies. For example, Novartis AG developed a method using chiral intermediates in the presence of tert-butyl carbamate protecting groups, where oxidation of [(R)-1-hydroxymethyl-3-(4-heptyloxy-phenyl)-1-methyl-propyl]-carbamic acid tert-butyl ester with N-morpholine-N-oxide and tetra-n-propylammonium perruthenate achieved high enantiomeric purity . Key parameters include solvent choice (e.g., CH₂Cl₂ for inertness), temperature control (room temperature for stability), and stoichiometric ratios to minimize side reactions.

How can researchers address low yields in tert-butyl carbamate protection reactions under acidic conditions?

Low yields often arise from premature deprotection or incomplete reaction. Evidence suggests using fluorinated acids (e.g., trifluoroacetic acid, TFA) to enhance solubility of amino acid salts in organic solvents like tert-butyl acetate (t-BuOAc). However, TFA’s weak acidity may limit tert-butyl cation generation. A proposed solution involves combining fluorinated acids with stronger Brønsted acids (e.g., H₂SO₄) to balance solubility and catalytic activity . Additionally, salt formation with hydrophobic counterions (e.g., diphenyl phosphate) can stabilize intermediates.

What advanced analytical techniques are recommended for characterizing tert-butyl carbamate derivatives?

For structural confirmation:

  • X-ray crystallography : Resolves stereochemistry and hydrogen bonding patterns, as demonstrated in studies of tert-butyl carbamate derivatives .
  • NMR spectroscopy : ¹⁹F NMR is critical for monitoring trifluoromethyl group integrity, while ¹H/¹³C NMR confirms tert-butyl group presence (δ ~1.4 ppm for C(CH₃)₃) .
  • Mass spectrometry (MS/MS) : Quantifies trace impurities and degradation products. A method using deuterated internal standards (e.g., [D5]-benzoylamino-heptyl derivatives) achieved <5% CV in inter-run precision for carbamate analysis .

How does the tert-butyl carbamate group influence the stability of trifluoromethyl-containing intermediates?

The tert-butyl group enhances steric protection of the carbamate nitrogen, reducing nucleophilic attack and β-elimination risks. However, the trifluoromethyl group’s electron-withdrawing effects can destabilize adjacent bonds under acidic conditions. Stability studies show that tert-butyl carbamates remain intact in mild acids (e.g., HCl in dioxane) but cleave rapidly in strong acids (e.g., TFA/H₂O). For trifluoro derivatives, maintaining pH >4 during synthesis is critical to prevent decomposition .

What strategies resolve contradictions in stereochemical outcomes reported for tert-butyl carbamate derivatives?

Discrepancies often arise from varying reaction conditions or catalyst systems. For example:

  • Chiral ligand selection : Rhodium-catalyzed asymmetric additions with chiral dienes yield enantioenriched tert-butyl esters (e.g., 3,3-diarylpropanoates) with >90% ee, whereas non-chiral ligands lead to racemic mixtures .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor retention of configuration in SN2 reactions, while non-polar solvents (toluene) may induce epimerization .
    Cross-validation using circular dichroism (CD) and chiral HPLC is recommended to confirm stereochemical assignments .

How can researchers mitigate challenges in purifying tert-butyl carbamate intermediates with trifluoromethyl groups?

Trifluoromethyl groups increase hydrophobicity, complicating chromatographic separation. Strategies include:

  • Fluorous-tag-assisted purification : Exploiting the high fluorine content for fluorous solid-phase extraction (F-SPE).
  • Crystallization optimization : Using mixed solvents (e.g., hexane/EtOAc) to exploit differential solubility of diastereomers .
  • Derivatization : Converting intermediates to more polar derivatives (e.g., Boc-protected amines to HCl salts) for easier isolation .

What are the implications of tert-butyl carbamate stability in enzymatic or biological assays?

The tert-butyl group is resistant to enzymatic cleavage under physiological conditions, making it suitable for prodrug designs. However, in assays requiring in situ deprotection, pre-treatment with anhydrous HCl (4M in dioxane) or enzymatic methods (e.g., esterases) may be necessary. A study on carbamate-containing enzyme inhibitors demonstrated that tert-butyl carbamates remain stable in pH 7.4 buffers for >24 hours but degrade rapidly in lysosomal pH (4.5–5.0) .

How do electronic effects of the trifluoromethyl group influence reaction pathways in carbamate chemistry?

The trifluoromethyl group’s strong electron-withdrawing nature:

  • Activates electrophilic centers : Enhances reactivity in nucleophilic substitutions (e.g., amidation).
  • Stabilizes transition states : Lowers activation energy in cyclization reactions, as seen in the synthesis of fluorinated piperidine carbamates .
  • Reduces basicity of adjacent amines : pKa shifts of ~2–3 units require adjusted reaction conditions (e.g., stronger bases for deprotonation) .

What computational methods aid in predicting tert-butyl carbamate reactivity and stability?

  • DFT calculations : Model transition states for carbamate formation/degradation, particularly for trifluoromethyl derivatives.
  • MD simulations : Predict solvation effects and steric hindrance in bulky tert-butyl systems .
  • QSPR models : Correlate substituent effects (e.g., fluorine count) with hydrolysis rates .

How can researchers troubleshoot unexpected byproducts in Suzuki-Miyaura couplings involving tert-butyl carbamate intermediates?

Common issues include protodeboronation or tert-butyl group cleavage. Mitigation strategies:

  • Optimize Pd catalysts : Use Pd(OAc)₂ with SPhos ligand to reduce side reactions.
  • Control reaction pH : Maintain neutrality (pH 7–8) to prevent acid-catalyzed Boc deprotection.
  • Add stabilizers : Include aryl boronic acid pinacol esters to minimize protodeboronation, as shown in the synthesis of 4-fluoro-3-(piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.